molecular formula C9H13BO3 B14015163 (5-Methoxy-2,4-dimethylphenyl)boronic acid

(5-Methoxy-2,4-dimethylphenyl)boronic acid

Cat. No.: B14015163
M. Wt: 180.01 g/mol
InChI Key: QTGPGNVDHZNHCE-UHFFFAOYSA-N
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Description

(5-Methoxy-2,4-dimethylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and dimethyl groups. It is commonly used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2,4-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-methoxy-2,4-dimethylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-2,4-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (5-Methoxy-2,4-dimethylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Uniqueness: (5-Methoxy-2,4-dimethylphenyl)boronic acid is unique due to the presence of both methoxy and dimethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role .

Properties

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

(5-methoxy-2,4-dimethylphenyl)boronic acid

InChI

InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,11-12H,1-3H3

InChI Key

QTGPGNVDHZNHCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C)OC)(O)O

Origin of Product

United States

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